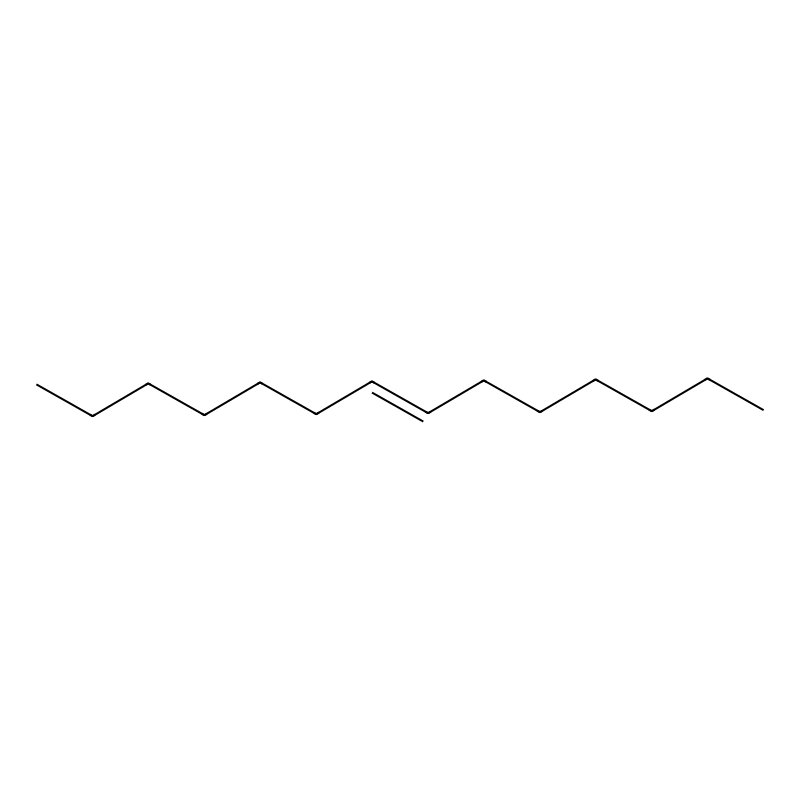Tetradec-7-ene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Natural Occurrence
Tetradec-7-ene, also known as 7-tetradecene, is a naturally occurring organic compound found in some plant species. Studies have identified its presence in Porophyllum ruderale and Porophyllum gracile, two plants belonging to the Asteraceae family commonly known as "sneezeweeds" []. These findings suggest that tetradec-7-ene may play a role in the plants' biological processes, although further research is needed to determine its specific function.
Potential Applications
While research on tetradec-7-ene is still limited, its potential applications in various scientific fields are being explored. Here are some areas of ongoing investigation:
Biofuel production
Tetradec-7-ene's structure shares similarities with other biofuels derived from vegetable oils. Researchers are investigating its potential as a renewable fuel source, particularly through hydrothermal liquefaction, a process that converts biomass into liquid fuels at high temperatures and pressures [].
Material science
The properties of tetradec-7-ene, such as its chain structure and double bond, could be beneficial in developing new materials. For example, it could be used in the production of lubricants or polymers with specific functionalities [].
Chemical synthesis
Tetradec-7-ene could serve as a starting material for the synthesis of other valuable organic compounds. Its reactive double bond allows for various chemical transformations, potentially leading to the production of new drugs, catalysts, or other functional molecules [].
Tetradec-7-ene, also known as 7-tetradecene, is an unsaturated hydrocarbon with the molecular formula and a molecular weight of approximately 196.3721 g/mol. It belongs to the class of alkenes characterized by the presence of a double bond between the carbon atoms. Specifically, tetradec-7-ene features a double bond located at the seventh carbon in its linear chain structure, which can be represented as follows:
This compound exists in two geometric isomers: the cis and trans forms, with the trans configuration being more stable due to less steric hindrance. Its boiling point is around 523.2 K (approximately 250 °C) .
There is no known specific mechanism of action for tetradec-7-ene in biological systems.
Potential Hazards:
- Flammability: Likely flammable based on the hydrocarbon structure [1].
- Skin Irritation: May cause mild skin irritation upon contact [1].
Safety Precautions:
- Standard laboratory safety practices should be followed when handling tetradec-7-ene, including wearing gloves, eye protection, and working in a well-ventilated area [1].
Data Citation:
- Hydrogenation: The addition of hydrogen across the double bond can convert tetradec-7-ene into tetradecane.
- Halogenation: Reaction with halogens (e.g., bromine or chlorine) results in the formation of vicinal dihalides.
- Hydration: In the presence of water and an acid catalyst, it can be hydrated to form alcohols.
- Oxidation: Tetradec-7-ene can be oxidized using potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids .
Tetradec-7-ene can be synthesized through several methods:
- Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides.
- Cracking of Long-chain Alkanes: Thermal or catalytic cracking processes can yield tetradec-7-ene from longer-chain hydrocarbons.
- Alkylation Reactions: Using appropriate alkylating agents on simpler alkenes may also produce tetradec-7-ene .
Tetradec-7-ene has several applications:
- Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals, including surfactants and lubricants.
- Polymer Production: Tetradec-7-ene can be polymerized to produce polyolefins that are used in plastics and coatings.
- Flavoring and Fragrance Industry: It may be utilized in formulations for flavorings and perfumes due to its hydrocarbon structure .
Interaction studies involving tetradec-7-ene focus on its reactivity with other chemical species. For instance, it has been shown to interact with oxidizing agents leading to various oxidation products. Additionally, studies on its interactions with biological membranes indicate potential effects on membrane fluidity and permeability due to its hydrophobic nature .
Tetradec-7-ene is structurally similar to other alkenes and aliphatic hydrocarbons. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Tetradecene | C14H28 | Double bond at the first carbon; more reactive |
| 2-Tetradecene | C14H28 | Double bond at the second carbon; different reactivity pattern |
| Hexadecane | C16H34 | Saturated hydrocarbon; no double bonds |
| Octadecene | C18H36 | Longer chain; used in lubricants |
Uniqueness of Tetradec-7-ene:
Tetradec-7-ene's unique position of the double bond at the seventh carbon distinguishes it from other tetradecenes, affecting its reactivity and physical properties. Its specific applications in industrial chemistry further highlight its importance compared to similar compounds .
Physical Description
XLogP3
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]
Pictograms

Health Hazard
Other CAS
10374-74-0








